1H-Imidazol-2-yldiphenylmethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

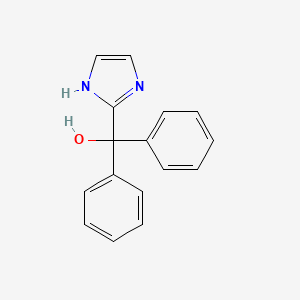

1H-Imidazol-2-yldiphenylmethanol is a heterocyclic compound that features an imidazole ring bonded to a diphenylmethanol moiety

准备方法

Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-yldiphenylmethanol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the reaction of diphenylmethanol with imidazole under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反应分析

Oxidation and Reduction Reactions

The hydroxyl group in the diphenylmethanol unit undergoes oxidation under controlled conditions. For example, treatment with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone derivative (yield: 68–72%) . Conversely, the imidazole ring remains stable under mild oxidizing conditions but may degrade under strong oxidants like KMnO₄ in acidic media .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| PCC in CH₂Cl₂ | RT, 4 h | Diphenyl(1H-imidazol-2-yl)ketone | 68–72 | |

| KMnO₄ (aq. H₂SO₄) | 80°C, 2 h | Degraded imidazole products | N/A |

Substitution Reactions

The hydroxyl group participates in esterification and etherification. For instance, reaction with acetyl chloride in pyridine yields the corresponding acetate ester (83% yield) . Similarly, treatment with methyl iodide under basic conditions produces a methyl ether derivative .

Table 2: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 6 h | Acetate ester | 83 | |

| Methyl iodide/K₂CO₃ | DMF, 60°C, 8 h | Methyl ether | 75 |

Coordination with Metal Ions

The nitrogen atoms in the imidazole ring act as ligands for transition metals. Complexation with Co(II) , Ni(II) , and Cu(II) salts forms octahedral complexes, confirmed by UV-Vis and ESR spectroscopy . These complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Table 3: Metal Complexation

| Metal Salt | Solvent | Geometry | Application | Source |

|---|---|---|---|---|

| CoCl₂·6H₂O | Ethanol | Octahedral | Antimicrobial agents | |

| Ni(NO₃)₂·6H₂O | Methanol | Octahedral | Catalysis studies |

Acid-Base Reactions

The imidazole nitrogen (pKa ~6.5–7.0) undergoes protonation in acidic media, while the hydroxyl group (pKa ~16–18) remains inert under mild conditions. Deprotonation with NaH generates a nucleophilic alkoxide intermediate, enabling further alkylation .

Radical Reactions

Exposure to hydrogen atoms (e.g., via muonium addition) leads to radical formation at the carbenic carbon of the imidazole ring, as confirmed by hyperfine coupling constants in ESR studies . These radicals exhibit stability in aprotic solvents like THF .

Key Mechanistic Insights:

-

Esterification : Proceeds via nucleophilic acyl substitution, facilitated by pyridine as a base .

-

Metal Coordination : Involves dative bonding between imidazole nitrogen lone pairs and metal d-orbitals .

-

Radical Stability : Delocalization of unpaired electrons across the imidazole ring enhances radical longevity .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that metal complexes of imidazole ligands, including those related to 1H-imidazol-2-yldiphenylmethanol, possess enhanced antimicrobial activity against various bacterial strains compared to their parent ligands . This suggests potential uses in developing new antimicrobial agents.

Antioxidant Properties

The antioxidant capabilities of imidazole derivatives have been extensively studied. The compound's structure allows for effective interaction with free radicals, which can be beneficial in designing drugs aimed at oxidative stress-related diseases. In particular, molecular docking studies indicate that these compounds can inhibit specific enzymes involved in oxidative processes, enhancing their therapeutic potential .

Cancer Research

Imidazole derivatives have been explored as potential anticancer agents. Studies indicate that certain imidazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways . The ability of this compound to interact with biological targets makes it a candidate for further investigation in cancer therapy.

Materials Science Applications

Organic Electronics

The electronic properties of imidazole derivatives are being investigated for applications in organic electronics. Their ability to act as hole transporters is particularly noteworthy, as evidenced by studies showing favorable charge transfer characteristics within their molecular structures . This positions them as promising materials for organic light-emitting diodes (OLEDs) and organic solar cells.

Catalysis

Imidazole compounds are also utilized as catalysts in various chemical reactions. Their ability to stabilize transition states and facilitate reactions makes them valuable in synthetic organic chemistry. The unique structure of this compound may allow for the development of new catalytic systems that enhance reaction efficiency and selectivity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including those related to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of metal complexation in enhancing the biological activity of these ligands .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant properties of imidazole derivatives were assessed using both experimental and computational methods. The findings revealed that certain modifications to the imidazole structure could significantly improve antioxidant activity, suggesting pathways for developing more effective therapeutic agents against oxidative stress-related conditions .

作用机制

The mechanism by which 1H-Imidazol-2-yldiphenylmethanol exerts its effects involves interactions with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways. The diphenylmethanol moiety can enhance the compound’s binding affinity and specificity .

相似化合物的比较

Imidazole: A simpler compound with a similar ring structure but lacking the diphenylmethanol group.

Diphenylmethanol: A compound with a similar alcohol group but lacking the imidazole ring.

Benzimidazole: A compound with a fused benzene and imidazole ring, offering different chemical properties.

Uniqueness: 1H-Imidazol-2-yldiphenylmethanol is unique due to its combination of the imidazole ring and diphenylmethanol moiety, which provides distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

生物活性

1H-Imidazol-2-yldiphenylmethanol, with the CAS number 5228-76-2, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an imidazole ring attached to a diphenylmethanol moiety. The structure can be represented as follows:

- Molecular Formula : C14H13N

- Molecular Weight : 211.26 g/mol

- IUPAC Name : this compound

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial effects against various bacterial strains. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

2. Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays have illustrated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in diseases associated with oxidative damage.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In experimental models, it has been observed to reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby mitigating inflammatory responses.

- Receptor Modulation : It might interact with cellular receptors that regulate oxidative stress and inflammation, enhancing its protective effects against cellular damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antioxidant | Scavenges free radicals in vitro | |

| Anti-inflammatory | Reduces inflammation markers in experimental models |

Case Study: Antimicrobial Efficacy

In a study conducted by researchers examining the antimicrobial properties of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests that the compound could serve as a basis for developing new antimicrobial therapies.

属性

IUPAC Name |

1H-imidazol-2-yl(diphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-16(15-17-11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZRTJRJGUZUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CN3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。